4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
Description
4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a sulfonamide derivative featuring a methoxy-substituted benzene ring linked to a piperidine moiety via a sulfonamide group. Its molecular formula is C₁₂H₁₈N₂O₃S·HCl, with a molecular weight of 306.81 g/mol . The compound is of interest in medicinal chemistry due to the sulfonamide group's role in enzyme inhibition and receptor modulation.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methoxy-N-piperidin-4-ylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S.ClH/c1-17-11-2-4-12(5-3-11)18(15,16)14-10-6-8-13-9-7-10;/h2-5,10,13-14H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKOEWDTFUDOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-49-1 | |
| Record name | Benzenesulfonamide, 4-methoxy-N-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride typically involves the following steps:
Formation of the Benzene Sulfonamide Intermediate: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with piperidine to form 4-methoxy-N-(piperidin-4-yl)benzenesulfonamide.
Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 4-Hydroxy-N-(piperidin-4-yl)benzenesulfonamide.
Reduction: 4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide amine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : 4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride serves as an essential intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions.
- Reagent in Chemical Reactions : The compound can act as a reagent in multiple chemical reactions, contributing to the development of new synthetic pathways.
Biology
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes, making it valuable for studying enzyme kinetics and mechanisms. For instance, it has been investigated for its inhibitory effects on the choline transporter, which is crucial for neurotransmitter regulation .
- Protein Interaction Studies : The sulfonamide group can facilitate interactions with proteins, allowing researchers to explore protein-ligand binding dynamics.
Medicine
- Therapeutic Potential : Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. Its mechanism of action may involve modulation of inflammatory pathways or direct interaction with pain receptors.
- Combination Therapies : Case studies have shown that this compound can enhance the efficacy of other antibiotics, particularly against resistant strains of bacteria like Staphylococcus aureus, when used in combination therapies.
Industry
- Material Development : The compound's unique structure allows it to be utilized in developing new materials with specific chemical properties.
Case Study 1: Antibiotic Resistance
A notable case study involved using this compound in combination with beta-lactam antibiotics to combat bacterial infections. This combination demonstrated synergistic effects that improved efficacy against resistant strains of Staphylococcus aureus, highlighting its potential role in addressing antibiotic resistance.
Case Study 2: Choline Transporter Inhibition
Another significant study focused on the compound's role as an inhibitor of the presynaptic choline transporter (CHT). High-throughput screening identified this compound as a potent inhibitor, leading to further optimization and investigation into its pharmacodynamics and potential therapeutic applications in neurological disorders .
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.
Comparison with Similar Compounds
Structural Analogs and Their Properties
Key Differences and Implications
Nitro Group: The nitro-substituted analog (3-nitro derivative) introduces strong electron-withdrawing effects, which may alter reactivity and metabolic stability .
Functional Group Variations: Sulfonamide vs.
Positional Isomerism :
- The ortho-methoxy substitution in the benzamide analog may sterically hinder interactions with biological targets compared to the para-substituted sulfonamide .
Biological Activity
4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 285.78 g/mol
This compound features a piperidine ring, a sulfonamide group, and a methoxy substituent on the aromatic ring, which are key to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. By inhibiting AChE, the compound increases the levels of acetylcholine in synaptic clefts, leading to enhanced cholinergic signaling.
Inhibition of Acetylcholinesterase
The inhibition mechanism involves the carbamoylation of the serine residue in the active site of AChE, which prevents the breakdown of acetylcholine. This action can lead to overstimulation of cholinergic receptors, which may have implications for treating neurodegenerative diseases such as Alzheimer's disease .
Structure-Activity Relationships (SAR)
Research into the SAR of related compounds has revealed that modifications to the piperidine ring and sulfonamide group can significantly affect biological activity. For instance:
- Substituents on Piperidine : Variations in the piperidine ring structure can influence the compound's affinity for AChE and its selectivity for different receptor subtypes.
- Sulfonamide Modifications : Altering the sulfonamide moiety can enhance antibacterial properties while maintaining AChE inhibition .
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The compound's efficacy varies depending on structural modifications and environmental conditions.
Table 1: Antimicrobial Activity Against Different Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Escherichia coli | 50 µg/mL | Moderate |
| Staphylococcus aureus | 25 µg/mL | High |
| Pseudomonas aeruginosa | 100 µg/mL | Low |
The data suggest that while effective against some Gram-positive bacteria, its activity against Gram-negative strains is more limited due to resistance mechanisms .
Case Studies
A notable case study involved using this compound in combination therapies for treating bacterial infections. The synergistic effects observed when combined with other antibiotics suggest potential applications in overcoming antibiotic resistance. For example, combining it with beta-lactam antibiotics improved efficacy against resistant strains of Staphylococcus aureus .
Chemical Reactions Analysis
Acylation of the Piperidine Amine
The free amine on the piperidine ring undergoes acylation with activated carbonyl reagents:
Methoxy Group Functionalization
The methoxy group participates in demethylation and electrophilic substitution:
Enzyme Inhibition
The compound inhibits cyclooxygenase (COX) and carbonic anhydrase through sulfonamide coordination:
Receptor Binding
The piperidine moiety facilitates binding to G-protein-coupled receptors (GPCRs):
| Receptor | Binding Affinity (Kᵢ, nM) | Functional Role | Source |
|---|---|---|---|
| CB2 cannabinoid | 0.5 ± 0.1 | Analgesic and anti-inflammatory effects | |
| σ-1 receptor | 1297 ± 45 | Modulation of ion channels |
Comparative Reactivity with Analogues
The compound’s reactivity is benchmarked against structurally related sulfonamides:
| Compound | Key Reaction | Rate Constant (k, s⁻¹) | Selectivity Over Parent Compound | Source |
|---|---|---|---|---|
| 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide | Fluorine nucleophilic substitution | 2.4 × 10⁻³ | 3.2× faster demethylation | |
| 2-Methoxy-N-piperidin-3-yl-benzenesulfonamide | Ortho-directed nitration | 1.8 × 10⁻³ | Reduced COX-2 inhibition (IC₅₀ = 15.4 μM) |
Stability and Degradation
The compound is stable under ambient conditions but degrades under extreme pH or UV exposure:
Q & A
Q. How should researchers address conflicting data in literature regarding stability or reactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
